molecular formula C19H24N2O3 B303129 N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Katalognummer B303129
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: IPAPZIWIADYHQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it an attractive target for drug development.

Wirkmechanismus

Compound 1 inhibits the protein-protein interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This binding disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to have biochemical and physiological effects in various systems. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 1 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has also been found to be selective for MDM2 and does not inhibit other proteins in the cell. However, N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide. Another direction is to investigate the potential of N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 as a therapeutic agent for cancer and inflammatory diseases. Further research is also needed to understand the long-term effects of N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 on the body and to identify any potential side effects. Finally, future research could focus on developing analogs of N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 with improved pharmacokinetic properties and selectivity for MDM2.

Synthesemethoden

Compound 1 can be synthesized using a multistep synthetic route. The synthesis starts with the reaction of cyclohexanone with tert-butylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride. The amine is then reacted with phthalic anhydride to form the isoindolinecarboxamide. The final step involves the cyclization of the isoindolinecarboxamide to form N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has shown potential in various scientific research applications. It has been found to be a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a target for cancer therapy. Compound 1 has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects and has potential as a treatment for inflammatory diseases.

Eigenschaften

Produktname

N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Molekularformel

C19H24N2O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-tert-butyl-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)20-16(22)12-9-10-14-15(11-12)18(24)21(17(14)23)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,20,22)

InChI-Schlüssel

IPAPZIWIADYHQE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3

Kanonische SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.